molecular formula C₇H₉NO₄S₂ B1145749 Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate CAS No. 317815-81-9

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Cat. No. B1145749
CAS RN: 317815-81-9
M. Wt: 235.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H9NO4S2 . It has an average mass of 235.281 Da and a monoisotopic mass of 234.997299 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” can be represented by the InChI string: InChI=1S/C7H9NO4S2/c1-4-6 (14 (8,10)11)5 (3-13-4)7 (9)12-2/h3H,1-2H3, (H2,8,10,11) . The canonical SMILES representation is CC1=C (C (=CS1)C (=O)OC)S (=O) (=O)N .


Physical And Chemical Properties Analysis

“Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” has a molecular weight of 235.3 g/mol . It has a computed XLogP3-AA value of 0.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 , an exact mass of 234.99730012 g/mol , and a topological polar surface area of 123 Ų . It has a heavy atom count of 14 and a complexity of 321 .

Scientific Research Applications

Organic Synthesis

“Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” is often used as a reagent or intermediate in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new drugs, materials, and other chemical products .

Biotransformation

This compound has been studied for its biotransformation by bacteria such as Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes . These bacteria can degrade the compound, which could be useful for bioremediation of contaminated environments .

Pesticide Metabolite

“Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” can be a metabolite of the pesticide thiencarbazone-methyl . Understanding the metabolic pathways of pesticides can help in assessing their environmental impact and developing methods for their detection and removal .

Environmental Fate

The compound has been studied for its environmental fate, particularly its mobility in soil and water . This information is crucial for predicting its distribution in the environment and potential effects on ecosystems .

Safety and Handling

The safety and handling of “Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” are important considerations in its use . It should be handled with care to avoid contact with skin and inhalation of dust or vapor .

Potential for Further Research

While the current applications of “Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate” are primarily in the areas mentioned above, there is potential for further research into its properties and uses. For example, its derivatives could have stronger biological activities, as suggested by a study on similar compounds .

properties

IUPAC Name

methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUFKOKLHCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028524
Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

CAS RN

317815-81-9
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317815-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.